

comparative docking scores of oxetane derivatives in kinase binding pockets

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Compound of Interest

Compound Name: *1-(Oxetan-3-yl)propan-2-one*

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Oxetane Derivatives in Kinase Inhibition: A Comparative Docking Analysis

For researchers, scientists, and drug development professionals, the strategic incorporation of small, polar functionalities like the oxetane ring can significantly enhance the potency and pharmacokinetic properties of kinase inhibitors. This guide provides a comparative analysis of the docking scores of oxetane-containing compounds within kinase binding pockets, supported by experimental data and detailed methodologies.

The oxetane moiety, a four-membered cyclic ether, has garnered considerable attention in medicinal chemistry as a versatile building block.^{[1][2]} Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive surrogate for other functional groups in drug design.^[1] In the context of kinase inhibitors, the introduction of an oxetane ring has been shown to improve aqueous solubility, metabolic stability, and target-binding affinity.^[1]

Comparative Docking Scores of Oxetane Derivatives in Kinase Binding Pockets

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. The following table summarizes the docking scores of a series of oxetane-containing pyrrolopyrimidine derivatives designed as inhibitors of Bruton's tyrosine

kinase (BTK), a key target in B-cell malignancies. The data is extracted from a study on the discovery of AS-1763, a potent and selective BTK inhibitor.[\[3\]](#)

Compound ID	Oxetane Modification	Docking Score (kcal/mol)	BTK IC50 (nM)
1a	3-amino-oxetane	-8.5	15
1b	(S)-3-amino-oxetane	-8.7	8
1c	(R)-3-amino-oxetane	-8.2	25
AS-1763 (13f)	N-(oxetan-3-yl)acetamide	-9.2	0.85
13a	N-methyloxetane	-8.1	30
13b	N-ethyloxetane	-8.3	22
13c	N-cyclopropyloxetane	-8.6	12
13d	N-(oxetan-3-yl)propenamide	-9.0	2.1

Experimental Protocols

The following provides a detailed methodology for the molecular docking studies cited in this guide.

Molecular Docking Protocol for BTK Inhibitors

The computational docking analysis of the oxetane derivatives was performed to elucidate their binding modes within the ATP-binding site of Bruton's tyrosine kinase.

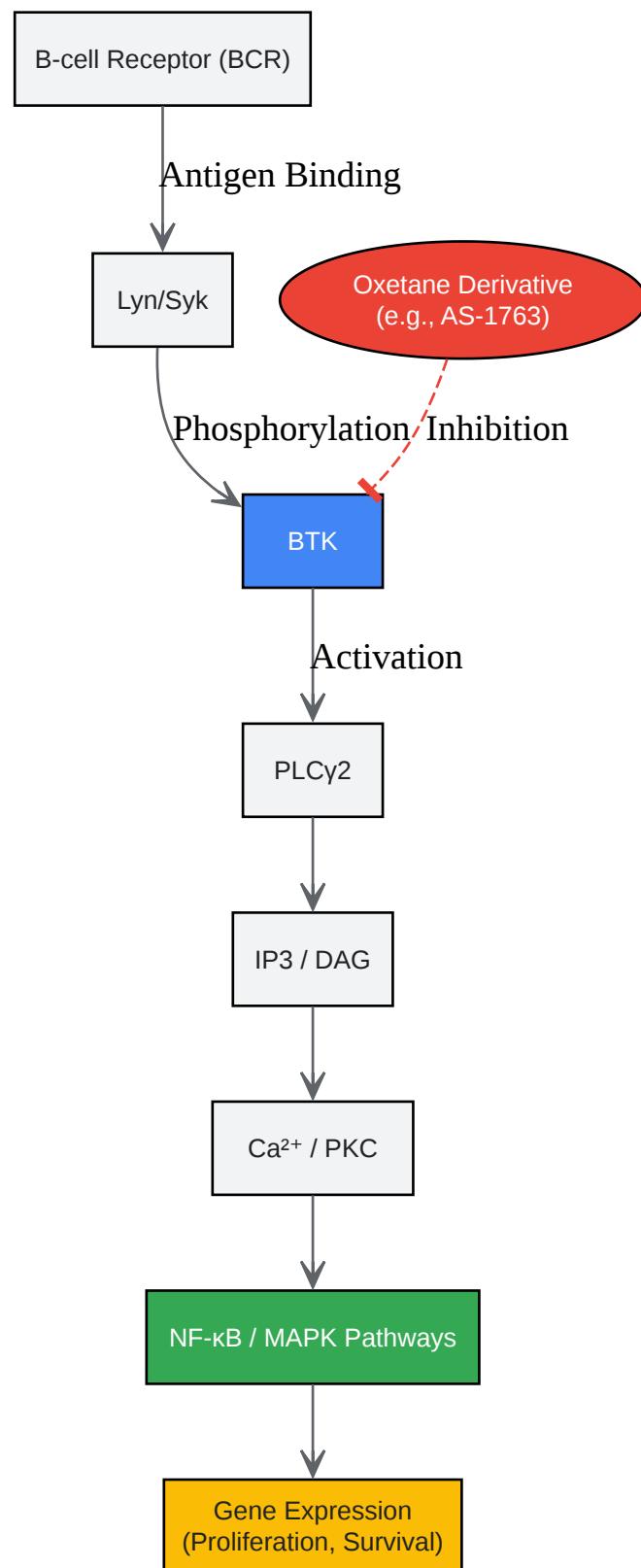
- Protein Preparation: The three-dimensional crystal structure of the BTK kinase domain was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was subjected to energy minimization using a suitable force field.

- **Ligand Preparation:** The 2D structures of the oxetane derivatives were sketched and converted to 3D structures. The ligands were then subjected to energy minimization.
- **Docking Simulation:** Molecular docking was performed using a standard docking program. The binding site was defined as a grid box centered on the co-crystallized ligand in the original PDB structure. The docking parameters were configured to allow for a flexible ligand and a rigid receptor. The scoring function of the docking program was used to estimate the binding affinity, with lower scores indicating a more favorable binding interaction.
- **Analysis of Results:** The resulting docking poses were visually inspected and analyzed based on their docking scores and the interactions formed with the amino acid residues in the BTK active site. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified to rationalize the structure-activity relationships.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival.

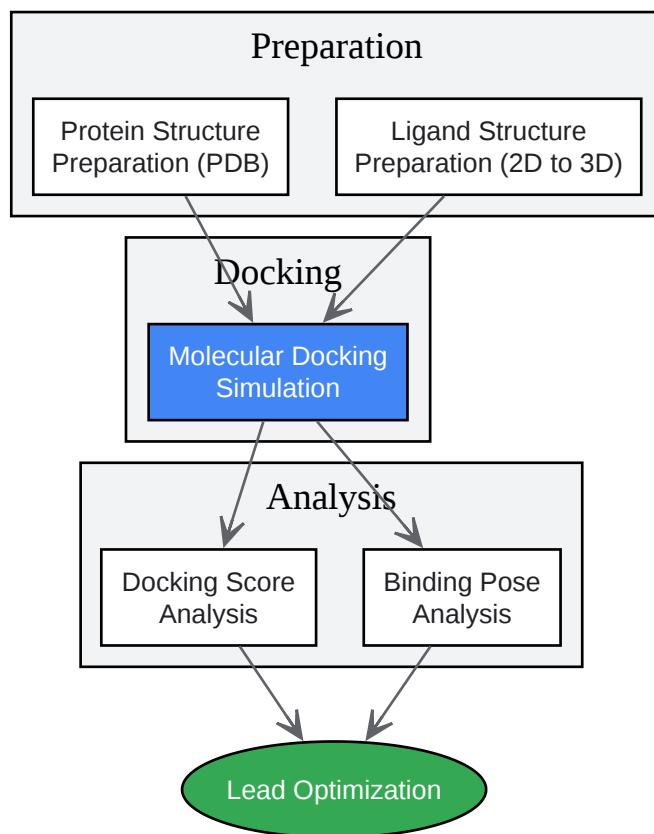


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Caption: The BTK signaling cascade initiated by B-cell receptor activation.

Experimental Workflow for Kinase Inhibitor Docking

The following diagram illustrates a typical workflow for the computational analysis of kinase inhibitors, from initial structure preparation to the final analysis of docking results.



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Caption: A generalized workflow for in silico kinase inhibitor docking studies.

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References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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